molecular formula C7H6FIN2O B1339147 N-(6-Fluoro-5-iodopyridin-2-yl)acetamide CAS No. 884660-46-2

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Cat. No.: B1339147
CAS No.: 884660-46-2
M. Wt: 280.04 g/mol
InChI Key: OYQLTKCGMDIQLO-UHFFFAOYSA-N
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Description

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide: is a chemical compound with the molecular formula C7H6FIN2O. It is characterized by the presence of a fluorine atom at the 6th position and an iodine atom at the 5th position of the pyridine ring, with an acetamide group attached to the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(6-Fluoro-5-iodopyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-(6-Fluoro-5-aminopyridin-2-yl)acetamide derivatives.

Scientific Research Applications

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell membranes .

Comparison with Similar Compounds

  • N-(6-Fluoro-5-chloropyridin-2-yl)acetamide
  • N-(6-Fluoro-5-bromopyridin-2-yl)acetamide
  • N-(6-Fluoro-5-methylpyridin-2-yl)acetamide

Comparison: N-(6-Fluoro-5-iodopyridin-2-yl)acetamide is unique due to the presence of both fluorine and iodine atoms on the pyridine ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the iodine atom can participate in unique substitution reactions, while the fluorine atom enhances the compound’s stability and lipophilicity.

Properties

IUPAC Name

N-(6-fluoro-5-iodopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIN2O/c1-4(12)10-6-3-2-5(9)7(8)11-6/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQLTKCGMDIQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468580
Record name N-(6-Fluoro-5-iodopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884660-46-2
Record name N-(6-Fluoro-5-iodopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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